Indorenate Hydrochloride
Overview
Scientific Research Applications
Indorenate hydrochloride has been extensively studied for its applications in various fields:
Mechanism of Action
Preparation Methods
The synthesis of indorenate hydrochloride involves the reaction of 5-methoxytryptamine with β-methylcarboxylate . The reaction conditions typically include the use of solvents such as acetonitrile and a sodium acetate buffer solution . Industrial production methods may involve high-performance liquid chromatography (HPLC) for the purification and quantification of the compound .
Chemical Reactions Analysis
Indorenate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the indole ring.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Indorenate hydrochloride is similar to other serotonin receptor agonists such as fenfluramine and amphetamine . it is unique in its specific affinity for the 5-HT1A, 5-HT1B, and 5-HT2C receptors, which contributes to its distinct pharmacological profile . Other similar compounds include 5-methoxytryptamine and acetryptine .
Properties
IUPAC Name |
methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c1-17-8-3-4-12-9(5-8)11(7-15-12)10(6-14)13(16)18-2;/h3-5,7,10,15H,6,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSBANGKXGRTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(CN)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046306 | |
Record name | Indorenate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72318-55-9 | |
Record name | Indorenate hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072318559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indorenate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDORENATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860O06CJWZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of different excipients on the stability of Indorenate Hydrochloride?
A1: The research primarily focuses on the stability of this compound when mixed with different excipients. It was observed that this compound exhibited greater stability when tumble-mixed with microcrystalline cellulose compared to lactose []. This difference is attributed to the strong solid-solid interaction between this compound and lactose, suggesting potential chemical incompatibility. Furthermore, granulation, which distributes the drug on the excipient's surface, increased the degradation rate of this compound in both microcrystalline cellulose and lactose mixtures []. This highlights the importance of excipient selection and formulation techniques on the stability of this compound.
Q2: Can calorimetric studies predict the chemical compatibility of this compound with excipients?
A2: Yes, the research demonstrates that Differential Scanning Calorimetry (DSC) can be a valuable tool to predict chemical compatibility. DSC analysis revealed a strong interaction between this compound and lactose, indicated by the disappearance of lactose's characteristic peaks and the emergence of new peaks []. This interaction suggests incompatibility. Conversely, no significant changes in transition peaks were observed with microcrystalline cellulose, indicating compatibility []. Thus, DSC serves as a useful predictive tool for assessing compatibility during pharmaceutical development.
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